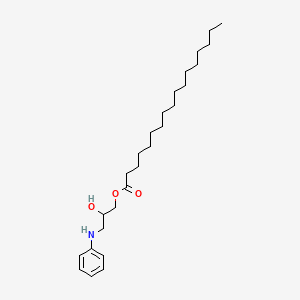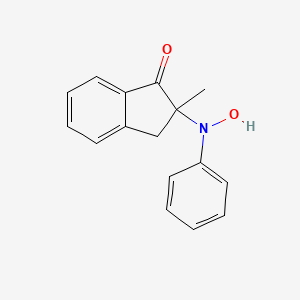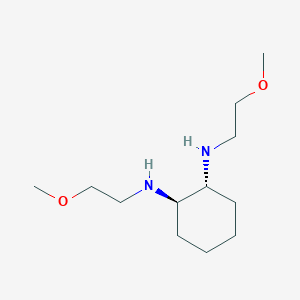
1,2-Cyclohexanediamine, N,N'-bis(2-methoxyethyl)-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C12H26N2O2. It is known for its applications in various fields, including organic synthesis and catalysis. The compound’s unique structure, featuring two methoxyethyl groups attached to the nitrogen atoms of the cyclohexanediamine core, imparts distinct chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- typically involves the reaction of 1,2-cyclohexanediamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
1,2-Cyclohexanediamine+22-methoxyethyl chloride→1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)-+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control of reaction conditions, leading to a more sustainable and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products. The compound’s chiral nature allows it to induce enantioselectivity in catalytic processes, making it valuable in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanediamine: The parent compound without the methoxyethyl groups.
1,2-Cyclohexanediamine, N,N’-dimethyl-: A similar compound with dimethyl groups instead of methoxyethyl groups.
1,2-Diaminocyclohexane-N,N’-diacetic acid: A related compound with carboxylate groups.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- is unique due to its methoxyethyl substituents, which enhance its solubility and reactivity compared to its analogs. The chiral nature of the compound also makes it particularly valuable in enantioselective synthesis and catalysis .
Properties
CAS No. |
349656-01-5 |
|---|---|
Molecular Formula |
C12H26N2O2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis(2-methoxyethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H26N2O2/c1-15-9-7-13-11-5-3-4-6-12(11)14-8-10-16-2/h11-14H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
JITQVEIEMMLPRG-VXGBXAGGSA-N |
Isomeric SMILES |
COCCN[C@@H]1CCCC[C@H]1NCCOC |
Canonical SMILES |
COCCNC1CCCCC1NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
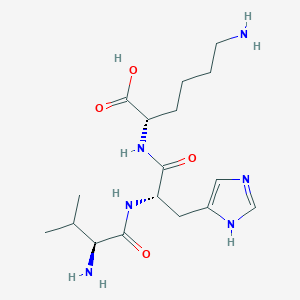
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
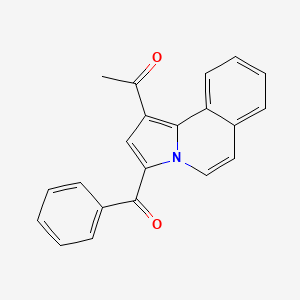
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
silane](/img/structure/B14249053.png)
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
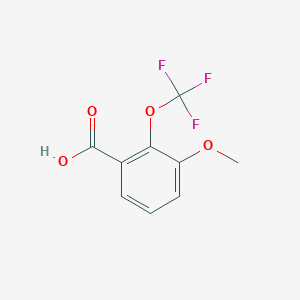

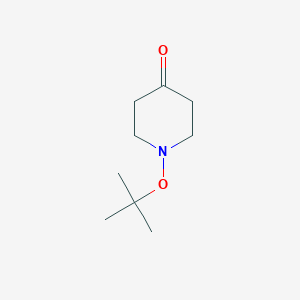
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
